3-Bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
3-Bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C14H5BrCl3F3N2 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
A novel method for synthesizing imidazopyridines, including derivatives similar to 3-Bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine, has been developed using microwave irradiation. This technique offers a simplified and efficient approach for producing these compounds, significantly enhancing the synthesis process (Biradar et al., 2009).
Chemical and Surface Analysis
Imidazopyridine derivatives have been evaluated for their inhibitory performance against mild steel corrosion. This research indicates the potential use of these compounds in corrosion protection, showcasing their practical applications in material science and engineering (Saady et al., 2021).
Halogenation and Chemical Transformations
The halogenation of imidazopyridines using sodium chlorite/bromite has been explored, providing an efficient method for the formation of C–Cl or C–Br bonds. This advancement aids in the synthesis of various imidazopyridine core π-systems, which could be pivotal in developing new pharmaceuticals and chemicals (Li et al., 2018).
Pharmaceutical Research
A novel skeleton of 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate has been identified as a potential glucagon-like peptide 1 receptor (GLP-1R) activator. This discovery has significant implications in the development of new anti-diabetic treatment agents (Gong et al., 2011).
Environmental and Material Science
The environmentally friendly and efficient synthesis of 3-bromo-imidazo[1,2-a]pyridines has been developed through copper-mediated aerobic oxidative coupling. This method demonstrates the versatility of imidazopyridines in environmental and material science applications (Zhou et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5BrCl3F3N2/c15-12-11(6-1-2-8(16)9(17)3-6)22-13-10(18)4-7(5-23(12)13)14(19,20)21/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQVGYRQDPNDTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Br)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5BrCl3F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401133250 | |
Record name | 3-Bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401133250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866137-88-4 | |
Record name | 3-Bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866137-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401133250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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